molecular formula C18H18N2O4 B11998230 4,4'-Diacetamidobenzoin CAS No. 5702-73-8

4,4'-Diacetamidobenzoin

Cat. No.: B11998230
CAS No.: 5702-73-8
M. Wt: 326.3 g/mol
InChI Key: CJOZJOYUNVCREY-UHFFFAOYSA-N
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Description

However, based on standard chemical nomenclature and structural analogs, this compound is inferred to consist of a benzoin backbone (a glycoluril-like structure with two benzene rings connected via a ketone-alcohol group) substituted with acetamide groups at the para positions of each aromatic ring. Its molecular formula would likely differ from structurally similar compounds like 4,4'-Diacetamidodiphenylmethane (CAS 2719-05-3), which features a methane bridge instead of a benzoin core .

Properties

CAS No.

5702-73-8

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[4-[2-(4-acetamidophenyl)-1-hydroxy-2-oxoethyl]phenyl]acetamide

InChI

InChI=1S/C18H18N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10,17,23H,1-2H3,(H,19,21)(H,20,22)

InChI Key

CJOZJOYUNVCREY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diacetamidobenzoin typically involves the reaction of benzoin with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the hydroxyl groups on the benzoin molecule, resulting in the formation of 4,4’-Diacetamidobenzoin. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetamidobenzoin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diacetamidobenzoin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

4,4’-Diacetamidobenzoin has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Diacetamidobenzoin involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4,4'-Diacetamidodiphenylmethane (CAS 2719-05-3), a compound with a diphenylmethane backbone. Below is a comparison with hypothetical analogs, including inferred properties for 4,4'-Diacetamidobenzoin:

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties (Inferred/Reported)
4,4'-Diacetamidobenzoin Benzoin (glycoluril) C₁₈H₁₈N₂O₄ ~326.35 Two acetamide groups Likely lower solubility in polar solvents due to rigid core
4,4'-Diacetamidodiphenylmethane Diphenylmethane C₁₇H₁₈N₂O₂ 282.34 Two acetamide groups Higher thermal stability (mp ~200–220°C); moderate solubility in DMSO
Benzathine Benzylpenicillin Penicillin-diamine complex C₆₄H₇₂N₈O₁₆S₂ 1369.63 β-lactam, thiazolidine Low water solubility; used as antibiotic depot formulation

Key Findings:

4,4'-Diacetamidodiphenylmethane’s methane bridge allows conformational flexibility, enhancing crystallinity and thermal stability.

Functional Group Impact :

  • Both compounds share para-oriented acetamide groups, but the benzoin derivative’s ketone-alcohol moiety could increase reactivity in acidic or basic conditions.

Applications :

  • 4,4'-Diacetamidodiphenylmethane is utilized in polymer crosslinking and specialty coatings due to its stability .
  • By contrast, benzathine benzylpenicillin (unrelated structurally) leverages its poor solubility for sustained antibiotic release .

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